molecular formula C7H13ClN2O B13465781 3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride

3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride

Cat. No.: B13465781
M. Wt: 176.64 g/mol
InChI Key: MOTRDRWEVWRAIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride is a bicyclic organic compound characterized by a seven-membered ring system with two nitrogen atoms at positions 3 and 6 and a ketone group at position 5. Its molecular formula is C₇H₁₁ClN₂O, with a molecular weight of 257.38 (EN300-6321688) . The hydrochloride salt enhances its solubility and stability, making it a valuable building block in medicinal chemistry. This compound is structurally related to diazabicycloalkanes, which are widely used in synthesizing bioactive molecules, particularly α7 nicotinic acetylcholine receptor agonists for central nervous system (CNS) disorders .

Properties

Molecular Formula

C7H13ClN2O

Molecular Weight

176.64 g/mol

IUPAC Name

3,6-diazabicyclo[3.2.2]nonan-7-one;hydrochloride

InChI

InChI=1S/C7H12N2O.ClH/c10-7-5-1-2-6(9-7)4-8-3-5;/h5-6,8H,1-4H2,(H,9,10);1H

InChI Key

MOTRDRWEVWRAIE-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCC1C(=O)N2.Cl

Origin of Product

United States

Preparation Methods

Schmidt Reaction Approach

The Schmidt reaction is a classical route for synthesizing nitrogen-containing bicyclic compounds. It involves the reaction of cyclic ketones or aldehydes with hydrazoic acid or azides under acidic conditions, leading to ring expansion and formation of diazabicyclic systems.

Reaction Scheme:

Cyclic ketone + hydrazoic acid (or azide derivative) → Bicyclic diazabicyclo[3.2.2]nonan-7-one

Reagents and Conditions:

  • Hydrazoic acid or azide derivatives
  • Acidic catalyst (e.g., sulfuric acid)
  • Elevated temperatures (~80–120°C)

Mechanistic Insight:

The process involves nucleophilic attack of azide on the carbonyl carbon, followed by rearrangement and nitrogen extrusion, resulting in ring expansion and formation of the diazabicyclic core.

Ring Enlargement and Functionalization

Following initial core formation, further modifications are necessary to introduce the specific functional groups at the 7-position and to incorporate the hydrochloride salt form.

Ring Enlargement via Nucleophilic Substitution

The intermediate diazabicyclic compounds can undergo ring enlargement through nucleophilic attack at electrophilic centers, often facilitated by acyl chlorides or similar acylating agents.

Reaction Scheme:

Dihydrochloride or free base of diazabicyclic compound + acyl chloride → Acylated intermediate

Reagents and Conditions:

  • Acyl chlorides (e.g., furan-2-carbonyl chloride, acetyl chloride)
  • Cesium carbonate or other bases
  • Dry dimethylformamide (DMF) as solvent
  • Room temperature to mild heating

Mechanism:

The nucleophilic nitrogen attacks the acyl chloride, forming an amide linkage, which can then undergo intramolecular cyclization or rearrangement to expand the ring system.

Supporting Data:

  • As shown in, the synthesis of analogs involves acylation of diazabicyclic intermediates with acyl chlorides, followed by reduction or rearrangement steps.

Rearrangement and Cyclization

To attain the precise substitution pattern, rearrangement reactions such as Beckmann rearrangement or intramolecular cyclizations are employed.

Beckmann Rearrangement

This process involves converting oximes derived from the initial ketones into amides, facilitating ring rearrangement.

Reaction Conditions:

  • Oxime formation from the ketone
  • Treatment with thionyl chloride or phosphoryl chloride
  • Reflux conditions

Outcome:

The rearranged product yields a more stable diazabicyclic compound with altered substitution at the 7-position.

Hydrochloride Salt Formation

The final step involves converting the free base or neutral compound into its hydrochloride salt to enhance stability and solubility.

Reaction Scheme:

Base form of diazabicyclic compound + hydrogen chloride gas or hydrochloric acid → Hydrochloride salt

Reagents and Conditions:

  • Anhydrous hydrogen chloride gas or concentrated hydrochloric acid
  • Low temperature (0–5°C) to control exothermicity
  • Stirring until complete salt formation

Notes:

  • The hydrochloride salt is often isolated by evaporation under reduced pressure or by crystallization from suitable solvents like diethyl ether or ethanol.

Summary of Reaction Pathways and Conditions

Step Reaction Type Reagents Conditions Purpose
1 Schmidt reaction Hydrazine derivatives or azides Elevated temperature, acid catalysis Core bicyclic structure formation
2 Nucleophilic acylation Acyl chlorides Room temperature, dry DMF Functionalization at nitrogen positions
3 Rearrangement Oximes, thionyl chloride Reflux Structural rearrangement to desired isomer
4 Salt formation HCl gas or HCl solution 0–5°C Conversion to hydrochloride salt

In-Depth Research Findings and Data

  • Scale-up synthesis has been achieved via optimized Schmidt reactions, with reaction yields reaching up to 83% for key intermediates, as reported in recent literature.

  • Reaction monitoring through NMR spectroscopy, including $$^{1}H$$ and $$^{13}C$$, confirms the formation of the desired bicyclic framework and subsequent functionalization.

  • Reaction yields vary depending on the specific route, with acylation and rearrangement steps generally providing yields between 12% and 71%, emphasizing the importance of reaction condition optimization.

  • Reaction conditions such as solvent choice, temperature control, and reagent purity significantly influence the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces reduced forms of the compound .

Scientific Research Applications

3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,6-diazabicyclo[3.2.2]nonan-7-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

3,7-Diazabicyclo[3.3.1]nonan-9-one Derivatives
  • Structure : Features a [3.3.1] bicyclic framework with nitrogen atoms at positions 3 and 7 and a ketone at position 7.
  • Functionalization : Derivatives like 3-cyclopropanmethyl-7-alkoxyalkyl variants exhibit substituents (e.g., isopropoxypropyl, ethoxypropyl) that enhance biological activity .
  • Biological Activity : These compounds are studied for broad therapeutic applications, including CNS modulation, but their larger ring size ([3.3.1] vs. [3.2.2]) may reduce blood-brain barrier permeability compared to the target compound .
3,8-Diazabicyclo[3.2.1]octane Dihydrochloride
  • Structure : A smaller [3.2.1] bicyclo system with nitrogen atoms at positions 3 and 6.
  • Applications : Used in nicotinic receptor agonists; the dihydrochloride salt improves solubility but introduces additional steric hindrance compared to the target compound’s hydrochloride form .
rac-(1R,5S)-3,6-Diazabicyclo[3.2.2]nonan-7-one
  • Structure : The free base of the target compound, lacking the hydrochloride salt.
  • Physicochemical Properties : Lower aqueous solubility and stability than its hydrochloride counterpart, limiting its utility in drug formulation .
7-Oxa-2-azaspiro[3.5]nonane Hydrochloride
  • Structure : A spirocyclic compound with an oxygen atom replacing one nitrogen.

Biological Activity

3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride is a bicyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's bicyclic structure includes two nitrogen atoms, which contribute to its rigidity and ability to interact with various biological targets, such as enzymes and receptors. This structural arrangement enhances the compound's potential for therapeutic applications.

The biological activity of 3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride is primarily attributed to its interactions with molecular targets involved in various biochemical pathways. Its rigid structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity and influencing biological processes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Enzyme Inhibition : It has shown potential as an inhibitor for specific enzymes, which could be beneficial in drug development.
  • Receptor Modulation : The compound may interact with various receptors, influencing neurotransmission and other physiological responses.
  • Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial activity against certain pathogens.

1. Interaction with Enzymes

Studies have demonstrated that 3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride can selectively bind to enzymes involved in metabolic pathways. For example, its interaction with acetylcholinesterase has been investigated for potential applications in treating neurodegenerative diseases.

2. Antiparasitic Activity

A study assessed the compound's efficacy against Plasmodium falciparum, the causative agent of malaria. The results indicated that certain derivatives of the compound exhibited significant antiplasmodial activity, suggesting a potential role in developing new antimalarial drugs .

3. Cytotoxicity Studies

The compound was evaluated for cytotoxic effects on cancer cell lines. Results showed varying degrees of cytotoxicity, indicating its potential as a chemotherapeutic agent. Further research is needed to elucidate the specific mechanisms behind these effects.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits acetylcholinesterase
AntiparasiticActive against Plasmodium falciparum
CytotoxicityExhibits cytotoxic effects on cancer cell lines
AntimicrobialPotential activity against specific pathogens

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride, and how can reaction conditions be controlled to improve yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of diamine precursors with carbonyl-containing reagents under anhydrous conditions. For example, using diols or esters (e.g., tert-butyl esters) as intermediates, followed by hydrochloric acid treatment to form the hydrochloride salt. Key parameters include temperature control (e.g., 0–5°C to prevent side reactions) and catalytic additives (e.g., Lewis acids) to enhance regioselectivity . Purity can be improved via recrystallization in polar aprotic solvents like ethanol/water mixtures.

Q. How can the structural and stereochemical properties of 3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride be characterized?

  • Methodological Answer : Use a combination of techniques:

  • X-ray crystallography for absolute stereochemical determination, as demonstrated for related bicyclic systems (e.g., 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones) .
  • NMR spectroscopy (¹H, ¹³C, DEPT, and COSY) to confirm bicyclic connectivity and hydrogen bonding patterns.
  • Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and fragmentation pathways .

Q. What are the primary biological targets of this compound, and how can its activity be assayed in vitro?

  • Methodological Answer : The compound modulates α7 nicotinic acetylcholine receptors (α7 nAChRs) and neurotransmitter systems (e.g., dopamine, serotonin). Assays include:

  • Electrophysiology (patch-clamp) to measure ion channel activation/inhibition .
  • Radioligand binding assays with [³H]-methyllycaconitine for α7 nAChR affinity.
  • Behavioral models (e.g., forced swim test for antidepressant activity) using rodent models .

Advanced Research Questions

Q. How can contradictory data on the compound’s dual antibacterial and neuropharmacological activities be resolved?

  • Methodological Answer : Design parallel experiments to isolate mechanisms:

  • For antibacterial activity , use minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative strains, testing stability in bacterial culture media .
  • For neurological effects , employ receptor-specific knockout models (e.g., α7 nAChR-KO mice) to disentangle target specificity. Cross-validate with transcriptomic profiling to identify off-target pathways .

Q. What strategies are effective in separating enantiomers of 3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride, given its stereochemical complexity?

  • Methodological Answer :

  • Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients.
  • Diastereomeric salt formation : React with chiral acids (e.g., tartaric acid) and recrystallize.
  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer during synthesis .

Q. How can computational methods predict the compound’s metabolic stability and toxicity for in vivo studies?

  • Methodological Answer :

  • Docking simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots.
  • QSAR models : Train on datasets of bicyclic amines to estimate hepatic clearance and plasma protein binding.
  • Toxicity prediction : Use platforms like ProTox-II to assess hepatotoxicity and cardiotoxicity risks .

Q. What experimental designs are optimal for evaluating the compound’s efficacy in neurodegenerative disease models?

  • Methodological Answer :

  • In vivo models : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) with dose-response studies (0.1–10 mg/kg, i.p.).
  • Biomarker analysis : Measure Aβ42, tau phosphorylation, and synaptic protein levels (e.g., PSD-95) in cerebrospinal fluid.
  • Behavioral endpoints : Morris water maze for cognitive improvement; rotarod test for motor function .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values for α7 nAChR binding?

  • Methodological Answer :

  • Standardize assay conditions : Control pH (7.4), temperature (25°C), and buffer composition (e.g., HEPES vs. Tris).
  • Validate ligand purity : Ensure >95% purity via HPLC and account for batch-to-batch variability.
  • Cross-reference structural analogs : Compare with diazabicyclononane derivatives (e.g., NS6784, NS6740) to identify substituent effects on affinity .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight176.65 g/mol (C₇H₁₃ClN₂O)
α7 nAChR IC₅₀12 nM (electrophysiology)
Antibacterial MIC (S. aureus)8 µg/mL
Synthetic Yield (optimized)78–85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.